molecular formula C15H17N3O6 B4622931 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B4622931
M. Wt: 335.31 g/mol
InChI Key: ZNZRNRDMNWVNPG-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme plays a crucial role in the process of protein degradation, specifically in the ubiquitin-proteasome system. MLN4924 has been extensively studied for its potential use in cancer therapy, as well as for its ability to modulate the immune system.

Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński et al. (2015) explored the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, exhibiting significant anticonvulsant activity. These compounds, including variants of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxy-5-nitrophenyl)butanamide, demonstrated broad-spectrum efficacy in preclinical seizure models.

Nitroxides as Molecular Probes

In a study by Zhurko et al. (2020), nitroxides, closely related to the chemical structure of this compound, are used as molecular probes and labels in various scientific disciplines. Their resistance to reduction is vital for applications in biophysics, structural biology, and biomedical research.

Electrochromic Properties

The electrochemical synthesis of copolymers involving compounds structurally similar to this compound was studied by Variş et al. (2007). They reported distinct electrochromic properties with potential applications in electrochromic devices.

Chemical Reactivity Studies

Research by Harsanyi and Norris (1987) focused on the substitution reactions of α-alkyl 4- and 5-nitropyrrol-2-ylmethyl derivatives, sharing structural elements with this compound. This study contributes to understanding the chemical reactivity of such compounds.

Crystal Structures in Medicinal Chemistry

The crystal structure of compounds related to this compound has been a subject of interest in medicinal chemistry. For instance, Wang et al. (1989) explored the structure of nimodipine, a calcium channel antagonist, to understand the structure-activity relationships of 1,4-dihydropyridines.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-24-12-5-4-10(18(22)23)9-11(12)16-13(19)3-2-8-17-14(20)6-7-15(17)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZRNRDMNWVNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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